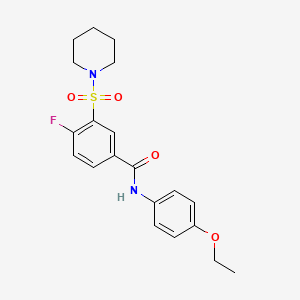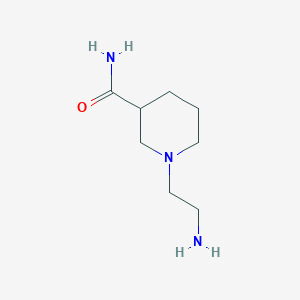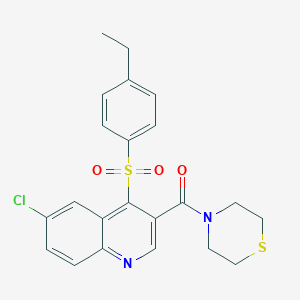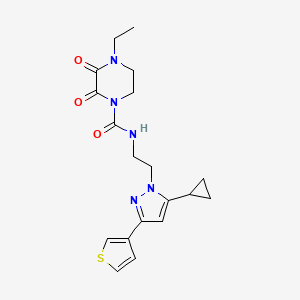
4-Azidomethyl-benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azidomethyl-benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides . Benzenesulfonamides are organo-sulfur compounds containing the -SO2NH2 group . They form the basis of several groups of drugs and exhibit a range of pharmacological activities .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, such as 4-Azidomethyl-benzenesulfonamide, often involves complex chemical reactions . For instance, the synthesis of similar compounds has been described via intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivatives when treated with ammonium .Wissenschaftliche Forschungsanwendungen
Inhibition of Carbonic Anhydrases
- Application in Cancer Research : Ureido-substituted benzenesulfonamides, closely related to 4-Azidomethyl-benzenesulfonamide, exhibit potent inhibition of human carbonic anhydrases, particularly hCAs IX and XII, which are transmembrane, tumor-associated enzymes. These compounds have shown significant potential in inhibiting metastasis in breast cancer models, suggesting their relevance in developing novel antimetastatic drugs (Pacchiano et al., 2011).
Chemical Transformations in Solid-Phase Synthesis
- Utility in Chemical Space Mining : Polymer-supported benzenesulfonamides, which include 4-Azidomethyl-benzenesulfonamide, are used as key intermediates in various chemical transformations, including rearrangements to create diverse privileged scaffolds. This application is significant in the exploration of chemical space (Fülöpová & Soural, 2015).
Inhibitory Effects on Human Paraoxonase
- Bioactivity Studies : Sulfonamides, including derivatives of benzenesulfonamides, have been studied for their inhibitory activities on human paraoxonase-I (hPON1), an enzyme linked to various metabolic processes. These compounds, through structure-activity relationship analysis, can potentially serve as inhibitors of PON1, offering insights into the design of new therapeutic agents (Işık et al., 2019).
Anticancer Properties
- Role in Ovarian Cancer Treatment : A novel benzenesulfonamide derivative demonstrated potent inhibition of cell proliferation in ovarian cancer, particularly against OVCAR-8 cells. This compound affected the Wnt/β-catenin/GSK3β pathway and showed potential as a lead compound for antitumor drug discovery (Jia et al., 2020).
NMR Spectroscopy Studies
- Spectroscopic Analysis : Research involving 4-Azido-N-(6-chloro-3-pyridazinyl)benzenesulfonamide, closely related to 4-Azidomethyl-benzenesulfonamide, explored the influence of solvents on its 1H-NMR chemical shifts. This study provided valuable insights into the behavior of such compounds in different solvent environments (Hasan, 2021).
ADMET Studies for Anticancer Activity
- Drug Development : ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies on benzenesulfonamide derivatives, including a focus on their anticancer activity, are crucial in developing new anticancer compounds with high selectivity. These studies aid in understanding the pharmacokinetic properties of potential therapeutic agents (Karakuş et al., 2018).
Inhibitors for Obesity Therapies
- Potential in Anti-Obesity Therapies : Benzenesulfonamides containing triazole-tethered phenyl moieties, closely related to 4-Azidomethyl-benzenesulfonamide, show effective inhibition of mitochondrial carbonic anhydrase isozymes VA and VB. These enzymes are potential targets for anti-obesity therapies, suggesting the relevance of such compounds in this field (Poulsen et al., 2008).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 4-Azidomethyl-benzenesulfonamide is Carbonic Anhydrase II (CA II) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
4-Azidomethyl-benzenesulfonamide interacts with its target, Carbonic Anhydrase II, by inhibiting its activity
Biochemical Pathways
The inhibition of Carbonic Anhydrase II by 4-Azidomethyl-benzenesulfonamide affects several biochemical pathways. One of the most significant is the regulation of pH and fluid balance in various tissues and organs . By inhibiting Carbonic Anhydrase II, 4-Azidomethyl-benzenesulfonamide can disrupt these processes, potentially leading to a variety of physiological effects.
Pharmacokinetics
Based on the properties of similar compounds, it is likely that it is absorbed, distributed, metabolized, and excreted by the body in a manner similar to other sulfonamide drugs .
Result of Action
The molecular and cellular effects of 4-Azidomethyl-benzenesulfonamide’s action are primarily related to its inhibition of Carbonic Anhydrase II. This can lead to changes in pH regulation and fluid balance in various tissues and organs . In addition, it has been suggested that 4-Azidomethyl-benzenesulfonamide and similar compounds may have antiproliferative effects, potentially making them useful in the treatment of certain types of cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Azidomethyl-benzenesulfonamide. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to interact with its target
Eigenschaften
IUPAC Name |
4-(azidomethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2S/c8-11-10-5-6-1-3-7(4-2-6)14(9,12)13/h1-4H,5H2,(H2,9,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAJRIXODOQXIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=[N+]=[N-])S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azidomethyl-benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(indolin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2918240.png)


![N-(3,4-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2918245.png)
![4-tert-butyl-2-oxo-N-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B2918246.png)
![5-((4-methoxyphenyl)amino)-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B2918248.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]but-2-enamide](/img/structure/B2918249.png)
![3-(4-Fluorophenyl)sulfonyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2918251.png)

![8-(morpholinomethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2918255.png)



![Methyl 4-([(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl)benzoate](/img/structure/B2918263.png)